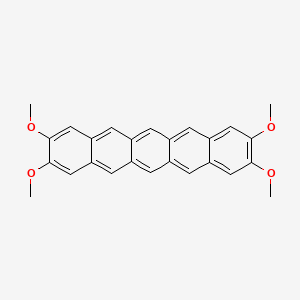
2,3,9,10-Tetramethoxypentacene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,9,10-Tetramethoxypentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. The addition of methoxy groups at the 2, 3, 9, and 10 positions enhances its solubility and alters its electronic properties, making it a subject of interest in materials science and organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetramethoxypentacene typically involves the following steps:
Starting Material: The synthesis begins with a suitable pentacene precursor.
Methoxylation: Methoxy groups are introduced at the 2, 3, 9, and 10 positions through a series of reactions involving methanol and a catalyst.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound
Industrial Production Methods
While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
2,3,9,10-Tetramethoxypentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbon forms of pentacene.
Substitution: Various substituted pentacene derivatives.
科学的研究の応用
2,3,9,10-Tetramethoxypentacene has several applications in scientific research:
Organic Electronics: Used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its enhanced solubility and electronic properties.
Materials Science: Studied for its potential in creating new materials with unique electronic and optical properties.
Chemical Sensors: Employed in the development of chemical sensors due to its sensitivity to environmental changes.
作用機序
The mechanism of action of 2,3,9,10-Tetramethoxypentacene involves its interaction with light and other molecules:
Photochemical Reactions: The compound can undergo photochemical reactions, leading to the formation of excited states and subsequent chemical transformations.
Electronic Interactions: The methoxy groups influence the electronic distribution within the molecule, affecting its reactivity and interactions with other compounds.
類似化合物との比較
Similar Compounds
2,3,9,10-Tetrabromopentacene: A brominated derivative with different electronic properties.
2,3,9,10-Tetraalkylpentacenes: Compounds with alkyl groups at the same positions, offering varied solubility and electronic characteristics.
Uniqueness
2,3,9,10-Tetramethoxypentacene is unique due to its methoxy groups, which enhance its solubility and modify its electronic properties, making it suitable for specific applications in organic electronics and materials science .
特性
CAS番号 |
919273-00-0 |
|---|---|
分子式 |
C26H22O4 |
分子量 |
398.4 g/mol |
IUPAC名 |
2,3,9,10-tetramethoxypentacene |
InChI |
InChI=1S/C26H22O4/c1-27-23-11-19-7-15-5-17-9-21-13-25(29-3)26(30-4)14-22(21)10-18(17)6-16(15)8-20(19)12-24(23)28-2/h5-14H,1-4H3 |
InChIキー |
TWJUXYDBTULKHL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


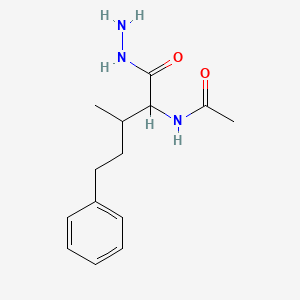
![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)
![[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]](/img/structure/B14175065.png)
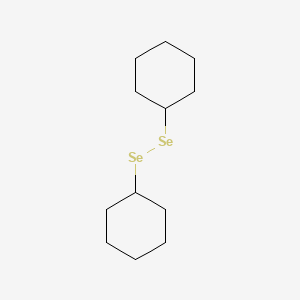
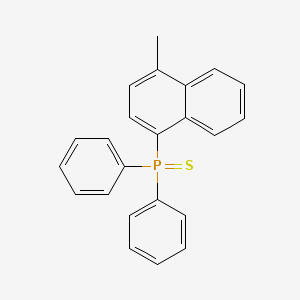
![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)
![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
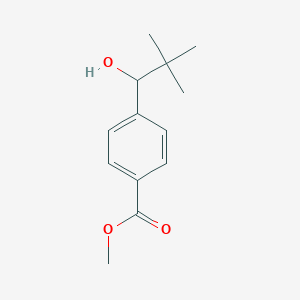

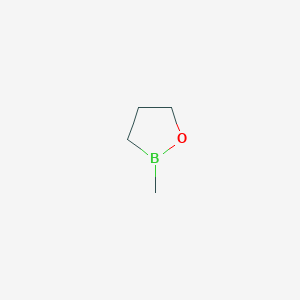
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
